Canagliflozin Related Impurity 10
説明
特性
CAS番号 |
1799552-91-2 |
|---|---|
分子式 |
C24H25FO6S |
分子量 |
460.53 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
β-D-Glucopyranose, 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]- |
製品の起源 |
United States |
Preface: The Ambiguity of "Canagliflozin Related Impurity 10"
In the rigorous landscape of pharmaceutical development and quality control, the precise identification and characterization of impurities are paramount. The nomenclature of these impurities, however, can sometimes present a challenge. The term "Canagliflozin Related Impurity 10" is a case in point, with conflicting information available from various commercial suppliers. Some sources identify it as a stereoisomer of Canagliflozin, while others associate the name with a process-related intermediate bearing little structural resemblance to the active pharmaceutical ingredient (API). This ambiguity underscores the critical need for a universal and systematic approach to impurity identification.
Given the lack of definitive, peer-reviewed scientific literature that universally defines "Canagliflozin Related Impurity 10" with a single, well-characterized chemical structure, this guide will pivot to a known, well-documented, and critically important process-related impurity of Canagliflozin: its alpha-anomer. This isomeric impurity, also referred to as epi-Canagliflozin or Canagliflozin α-Isomer, provides a scientifically robust subject for an in-depth technical discussion that aligns with the principles of expertise, trustworthiness, and authoritative grounding.
Introduction to Canagliflozin and the Significance of Isomeric Impurities
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is dependent on its specific three-dimensional structure, which allows for high-affinity binding to the SGLT2 protein. The stereochemistry of the glucose moiety is particularly crucial for its biological activity.
Isomeric impurities, such as the alpha-anomer, possess the same molecular formula and connectivity as the parent drug but differ in the spatial arrangement of atoms. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity and toxicity. Therefore, the detection and control of isomeric impurities are critical aspects of ensuring the safety and efficacy of Canagliflozin.[3]
Chemical Structure and Physicochemical Properties of Canagliflozin Alpha-Anomer
The alpha-anomer of Canagliflozin differs from the active beta-anomer in the stereochemical configuration at the anomeric carbon (C-1) of the glucopyranose ring.
Chemical Structure
Caption: Chemical structure of Canagliflozin Alpha-Anomer.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [] |
| Synonyms | epi-Canagliflozin, Canagliflozin α-Isomer, Canagliflozin 1-Epimer | [][5][6] |
| CAS Number | 1589590-87-3 | [][5][7] |
| Molecular Formula | C24H25FO5S | [][5][6] |
| Molecular Weight | 444.52 g/mol | [][5][6] |
| Appearance | White to Off-White Solid | [] |
| Melting Point | 190-195°C | [] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Formation and Synthesis of Canagliflozin Alpha-Anomer
The alpha-anomer of Canagliflozin is primarily a process-related impurity, meaning it is formed during the synthesis of the Canagliflozin API.[5] The key step in the synthesis of Canagliflozin involves the C-arylation of a glucose derivative.[8][9] The stereoselectivity of this reaction is crucial for obtaining the desired beta-anomer.
Synthetic Pathway and Formation of the Alpha-Anomer
The formation of the alpha-anomer can occur if the reaction conditions are not strictly controlled, leading to a mixture of anomers. The ratio of alpha to beta anomers can be influenced by factors such as the choice of reagents, solvents, and temperature.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Canagliflozin - Wikipedia [en.wikipedia.org]
- 3. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]
- 5. Canagliflozin α Isomer | 1589590-87-3 [chemicalbook.com]
- 6. Canagliflozin alpha-Isomer Impurity | C24H25FO5S | CID 74323022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. medkoo.com [medkoo.com]
Technical Guide: Canagliflozin Degradation Pathway – Impurity 10 (Thiophene S-Oxide)
Executive Summary
In the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, the stability of the thiophene moiety is a critical quality attribute. Canagliflozin Impurity 10 , identified in various commercial catalogs and stability studies (CAS: 1799552-91-2 / 1672658-93-3), represents a specific oxidative degradation product .
Chemically characterized as the Canagliflozin Thiophene S-Oxide (or a closely related hydroxylated congener), this impurity manifests with a molecular weight of 460.53 Da (+16 Da relative to the API). Its formation is driven by oxidative stress—specifically the electrophilic attack of reactive oxygen species (ROS) on the sulfur atom of the thiophene ring.
This guide provides a definitive technical analysis of Impurity 10, detailing its formation mechanism, validated detection protocols, and control strategies.
Chemical Identity & Characterization
| Parameter | Specification |
| Common Name | Canagliflozin Impurity 10 (Oxidative Degradant) |
| Chemical Name | 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl)thiophene-1-one (Thiophene S-oxide form) |
| CAS Registry Number | 1799552-91-2 / 1672658-93-3 (varies by isomer/vendor) |
| Molecular Formula | C₂₄H₂₅FO₆S |
| Molecular Weight | 460.53 g/mol |
| Mass Shift (Δ) | +16 Da (vs. Canagliflozin MW 444.[]53) |
| RRT (Typical) | ~0.52 – 0.65 (Method Dependent, elutes before API) |
Structural Insight
Canagliflozin contains a benzothiophene-like structure (specifically a phenyl-thiophene conjugate). The sulfur atom in the thiophene ring is electron-rich, making it susceptible to S-oxidation. Unlike the glycosidic bond which is prone to hydrolysis, the thiophene ring is the primary site for oxidative degradation, leading to the formation of the sulfoxide (Impurity 10) and potentially the sulfone (Impurity F) upon further oxidation.
Degradation Mechanism: The S-Oxidation Pathway[2]
The formation of Impurity 10 follows a radical-mediated or direct electrophilic oxidation pathway. The sulfur atom of the thiophene ring possesses lone pair electrons that can nucleophilically attack oxygen donors (e.g., peroxides found in excipients like Povidone or PEG).
Mechanistic Flow
-
Initiation: Presence of oxidative agents (H₂O₂, organic peroxides, or metal ion catalysts).
-
Electrophilic Attack: The peroxide oxygen attacks the thiophene sulfur.
-
Transition State: Formation of a transient sulfonium intermediate.
-
Stabilization: Elimination of the leaving group (e.g., hydroxide or alkoxide) results in the stable Thiophene S-oxide (Impurity 10) .
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway of Canagliflozin S-oxidation leading to Impurity 10.
Experimental Protocol: Forced Degradation Study
To validate the formation of Impurity 10 and confirm the stability-indicating nature of your analytical method, the following oxidative stress protocol is recommended. This protocol is self-validating: if Impurity 10 is not generated, the stress conditions are insufficient.
Reagents & Equipment[3][4]
-
API: Canagliflozin Reference Standard (>99.5% purity).
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂) (ACS Grade).
-
Solvent: Acetonitrile / Water (50:50 v/v).[2]
-
Instrument: HPLC with PDA/UV detector (LC-MS compatible preferred).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 25 mg of Canagliflozin in 25 mL of diluent (Acetonitrile:Water 50:50) to obtain a 1000 µg/mL stock solution.
-
Stress Condition (Oxidation):
-
Transfer 5.0 mL of stock solution to a 10 mL volumetric flask.
-
Add 1.0 mL of 15% H₂O₂ (diluted from 30% stock).
-
Dilute to volume with diluent.
-
Incubation: Store at Room Temperature (25°C) for 4 to 24 hours .
-
Control: Prepare a parallel blank without H₂O₂.
-
-
Quenching: Not always necessary for immediate injection, but if storing, quench with dilute sodium sulfite solution to stop oxidation.
-
Analysis: Inject 10 µL into the HPLC system.
-
Acceptance Criteria:
-
Target degradation: 5–20%.
-
Observation of a major peak at RRT ~0.52–0.65 (Impurity 10).
-
Mass Check (if MS available): m/z 461.1 [M+H]⁺.
-
Analytical Strategy: Detection & Quantification
The detection of Impurity 10 requires a method capable of resolving the polar S-oxide from the parent API. Reverse-Phase Chromatography (RP-HPLC) is the standard.
Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity to separate the more polar S-oxide (Impurity 10) from the API. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~3.0) | Acidic pH suppresses ionization of silanols and improves peak shape for phenolic moieties. |
| Mobile Phase B | Acetonitrile | Strong eluent for organic separation. |
| Gradient | 0 min: 30% B → 15 min: 70% B → 20 min: 90% B | Gradient ensures elution of polar degradants (early) and lipophilic API (late). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 290 nm (or 225 nm) | 290 nm is specific to the aromatic/thiophene conjugation; reduces baseline noise. |
Analytical Workflow (DOT)
Figure 2: Analytical workflow for the identification and quantification of Impurity 10.
Control Strategies
To mitigate the formation of Impurity 10 in the final drug product, the following control strategies are essential:
-
Excipient Selection: Use low-peroxide grades of binders and surfactants (e.g., Low-Peroxide Povidone/Crospovidone). Peroxides in excipients are the primary source of oxygen for this pathway.
-
Packaging: Utilize packaging with low oxygen permeability (e.g., Alu-Alu blisters) and consider oxygen scavengers in the canister if stability data indicates high sensitivity.
-
Process Control: Limit exposure to light and air during wet granulation, as these can accelerate radical initiation.
References
-
Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
-
BOC Sciences. Canagliflozin Related Impurity 10 (CAS 1799552-91-2).[] Product Catalog.
-
ChemicalBook. Canagliflozin Impurity 10 Product Information.
- Kaur, I., et al. (2016). Forced degradation studies of canagliflozin: Identification and characterization of degradation products by LC-ESI-MS/MS. Journal of Pharmaceutical Analysis.
Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical entities referred to as "Canagliflozin Related Impurity 10." In the landscape of pharmaceutical analysis and drug development, the precise identification and characterization of impurities are paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Our investigation reveals that the designation "Canagliflozin Related Impurity 10" is not uniquely assigned and has been associated with at least two distinct compounds: a process-related impurity arising during the synthesis of Canagliflozin, and a degradation product formed under oxidative stress. This guide will elucidate the identity, formation, and analytical control of both molecules, providing clarity on this critical aspect of Canagliflozin quality control.
Unraveling the Identity of Canagliflozin Impurity 10
The ambiguity surrounding "Canagliflozin Related Impurity 10" necessitates a clear distinction between the two primary compounds associated with this name. Pharmaceutical reference standard suppliers and scientific literature have used this designation for both a key synthetic intermediate and a significant degradation product. This guide will, therefore, address both entities to provide a comprehensive resource.
Table 1: The Two Faces of "Canagliflozin Related Impurity 10"
| Impurity Type | Chemical Name | CAS Number | Molecular Formula | Nature |
| Process-Related | 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene | 2444540-10-5 | C18H14FIS | Synthetic Intermediate |
| Degradation Product | (3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol | 1672658-93-3 | C24H25FO6S | Oxidative Degradant (S-oxide) |
Part 1: The Process-Related Impurity: A Synthetic Intermediate
The first entity often labeled as Canagliflozin Impurity 10 is a key intermediate in the synthesis of the Canagliflozin molecule. Its presence in the final API is a direct consequence of an incomplete reaction or inefficient purification during the manufacturing process.
IUPAC Name and Structure
-
IUPAC Name: 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene[1]
-
CAS Number: 2444540-10-5[2]
-
Molecular Formula: C18H14FIS[2]
-
Molecular Weight: 408.27 g/mol [2]
Role in Canagliflozin Synthesis
This iodinated compound is a precursor to the final drug substance. The synthesis of Canagliflozin involves the coupling of a substituted thiophene moiety with a glucose derivative. The iodo group on the benzyl ring serves as a reactive site for the subsequent coupling reaction.
The general synthetic pathway can be visualized as follows:
Caption: Synthetic origin of the process-related Impurity 10.
An incomplete reaction or carry-over of this intermediate into the final API necessitates stringent analytical monitoring.
Analytical Methodologies for Detection
The detection and quantification of this process-related impurity are typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Experimental Protocol: RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 290 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method allows for the separation of the impurity from the active pharmaceutical ingredient and other related substances.
Part 2: The Degradation Product: An Oxidative Adduct
The second compound identified as Canagliflozin Impurity 10 is a product of oxidative degradation. Its formation is a stability concern, particularly during storage and handling of the drug substance and formulated product.
IUPAC Name and Structure
-
Proposed IUPAC Name: (3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol[4]
-
Alternate Proposed Name: 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl} methyl) thiophene-1-one
-
CAS Number: 1672658-93-3[4], 1799552-91-2
-
Molecular Formula: C24H25FO6S[4]
-
Molecular Weight: 460.53 g/mol
The structure corresponds to the S-oxide of Canagliflozin, where an oxygen atom is added to the sulfur atom of the thiophene ring.
Formation through Oxidative Degradation
This impurity is not typically formed during the synthesis of Canagliflozin but arises from the exposure of the drug to oxidative conditions. Forced degradation studies have shown that Canagliflozin is susceptible to oxidation, leading to the formation of this S-oxide derivative.[5]
The mechanism involves the oxidation of the electron-rich sulfur atom in the thiophene ring.
Caption: Formation of the oxidative degradation product of Canagliflozin.
Analytical Methodologies for Detection and Characterization
Stability-indicating analytical methods are crucial for the detection and quantification of this degradation product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for its characterization.
Experimental Protocol: LC-MS/MS for Characterization
-
Chromatographic System: A validated reverse-phase HPLC or UPLC method is used for separation.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient mode.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed. The degradation product will show an (M+H)+ ion at m/z 461, which is 16 mass units higher than that of Canagliflozin (m/z 445), corresponding to the addition of an oxygen atom.[5]
-
Data Presentation: Mass Spectrometric Data
| Compound | Molecular Formula | Expected [M+H]+ (m/z) |
| Canagliflozin | C24H25FO5S | 445.14 |
| Oxidative Degradation Product | C24H25FO6S | 461.14 |
Conclusion
The term "Canagliflozin Related Impurity 10" is ambiguous and has been used to describe both a process-related impurity, 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene, and an oxidative degradation product, the S-oxide of Canagliflozin. A robust quality control strategy for Canagliflozin must include validated analytical methods capable of detecting, identifying, and quantifying both of these impurities. Understanding the origin and chemical nature of each impurity is fundamental for the development of effective control strategies, ensuring the quality, safety, and efficacy of Canagliflozin. This guide provides the necessary technical details to aid researchers and drug development professionals in this critical endeavor.
References
-
Pharmaffiliates. (n.d.). Canagliflozin-impurities. Retrieved from [Link]
-
TLC Pharmaceutical Standards. (n.d.). Canagliflozin Impurity 10. Retrieved from [Link]
- Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
- Madhavi, A., & Rao, B. (2015). A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1530-1538.
Sources
Technical Guide: Origin and Control of Impurity 10 in Canagliflozin Synthesis
[1]
Executive Summary: The Identity of Impurity 10
In the high-stakes landscape of SGLT2 inhibitor development, "Impurity 10" (often designated in commercial catalogs under CAS 1672658-93-3 or 1799552-91-2 ) represents a critical quality attribute (CQA) for Canagliflozin API.[1]
Chemically identified as the Benzylic Hydroxyl Analog (or Hydroxy-Canagliflozin), this impurity possesses the molecular formula C₂₄H₂₅FO₆S (MW: 460.52 Da), representing a mass shift of +16 Da (+O) relative to the parent drug.[1]
Its presence is not merely a purification nuisance but a direct indicator of incomplete reduction during the final synthetic steps or oxidative instability of the thiophene moiety.[1] This guide dissects the mechanistic origin of Impurity 10, distinguishing between its formation as a process intermediate (Benzylic Alcohol) and a degradation product (Thiophene S-Oxide), and provides a self-validating control strategy.[1]
Key Chemical Properties
| Property | Canagliflozin (API) | Impurity 10 (Hydroxy Analog) |
| Formula | C₂₄H₂₅FO₅S | C₂₄H₂₅FO₆S |
| Mol.[2][3][4][][6][7] Weight | 444.53 g/mol | 460.52 g/mol |
| Mass Shift | Parent | +16 Da |
| Origin | Target Product | Incomplete Reduction / Oxidation |
| RRT (HPLC) | 1.00 | ~0.43 (Polarity shift due to -OH) |
Mechanistic Origin: The "Stalled Reduction" Pathway[1]
The synthesis of Canagliflozin typically involves the coupling of an aryllithium species with a gluconolactone, followed by the reduction of the resulting hemiacetal/methoxy intermediate.[1] Impurity 10 arises primarily during the reductive deoxygenation step.[1]
The Critical Step: Silane-Mediated Reduction
The transformation of the benzylic ketone or hemiacetal to the methylene bridge is mediated by a silane (e.g., Triethylsilane, Et₃SiH) and a Lewis Acid (e.g., BF₃[1]·OEt₂).
-
Intended Pathway: The Lewis acid activates the benzylic oxygen (hydroxyl or methoxy), facilitating its departure as a leaving group.[1] This generates a transient benzylic carbocation (stabilized by the thiophene and phenyl rings).[1] The silane then delivers a hydride (H⁻) to quench this cation, forming the methylene bridge (–CH₂–).[1]
-
Impurity 10 Pathway (The "Stall"): If the Lewis acid stoichiometry is insufficient, or if the water content in the solvent quenches the oxocarbenium/carbocation intermediate before hydride transfer, the intermediate reverts to the Benzylic Alcohol .[1] Alternatively, if the starting material was the ketone and the reduction halted at the alcohol stage, Impurity 10 persists.[1]
Secondary Origin: Oxidative Degradation
While less common in the synthesis reactor, Impurity 10 can also form via S-oxidation of the thiophene ring upon exposure to air or peroxides, forming the Thiophene S-oxide .[1] While isomeric with the benzylic alcohol, the process control strategy focuses on the reduction step.[1]
Visualization: Synthesis & Impurity Pathways
The following DOT diagram illustrates the bifurcation point where Impurity 10 is generated.[1]
Caption: Mechanistic bifurcation in Canagliflozin synthesis. Impurity 10 arises from the failure of the carbocation to accept a hydride, reverting to the alcohol.[1]
Critical Process Parameters (CPPs) for Control
To eliminate Impurity 10, the process chemist must treat the reduction as a kinetic race between hydride delivery and hydrolysis.[1]
Lewis Acid Stoichiometry (BF₃[1]·OEt₂)
-
Requirement: > 3.0 equivalents relative to substrate.[1]
-
Logic: The sugar moiety contains multiple Lewis-basic oxygen atoms (even if protected).[1] These sites sequester the Lewis acid.[1] If insufficient BF₃ is present, the benzylic C-OH bond is not sufficiently weakened to ionize, leaving the alcohol (Impurity 10) unreacted.[1]
Silane Equivalents (Et₃SiH)
-
Logic: While theoretically 1 equivalent is needed for reduction, excess silane drives the equilibrium forward and compensates for any silane consumed by adventitious water.[1]
Temperature Control
-
Optimal Range: -10°C to 0°C (Initial)
20°C (Aging).[1] -
Impact: Low temperature stabilizes the carbocation vs. decomposition, but the reaction must be warmed to room temperature to ensure the kinetically slow reduction of the sterically hindered benzylic center reaches completion.[1] Premature quenching at low temperature often isolates Impurity 10.[1]
Water Content (KF)
Experimental Protocol: Minimizing Impurity 10
This protocol is designed to ensure complete reduction, self-validated by HPLC checkpoints.[1]
Reagents:
-
Intermediate (Hemiacetal/Methoxy form): 10.0 g (1.0 equiv)[1]
-
Triethylsilane (Et₃SiH): 3.5 equiv[1]
-
BF₃[1]·OEt₂: 4.0 equiv
-
Dichloromethane (DCM) / Acetonitrile (1:1): 10 vol[1]
Workflow:
-
Dissolution: Dissolve the Intermediate in dry DCM/Acetonitrile under N₂ atmosphere. Cool to -20°C .
-
Silane Addition: Add Et₃SiH dropwise.[1] Stir for 10 min.
-
Lewis Acid Activation: Add BF₃·OEt₂ dropwise over 30 min, maintaining internal temp < -10°C. Exothermic step.
-
Reaction Aging:
-
Stir at -10°C for 1 hour.
-
Warm slowly to 20–25°C over 2 hours.
-
Stir at 25°C for 3 hours.
-
-
IPC (In-Process Control) Checkpoint:
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO₃. Vigorous stirring is required to hydrolyze boron complexes.
Analytical Identification
Impurity 10 is distinct from other common impurities (like the alpha-anomer or dimer) due to its polarity and mass.[1]
| Analytical Method | Signal / Characteristic |
| HPLC (C18) | Elutes earlier than Canagliflozin (RRT ~0.4–0.5) due to the polar hydroxyl group.[1] |
| LC-MS (ESI+) | m/z 478 [M+NH₄]⁺ or 461 [M+H]⁺ .[1] The +16 Da shift is diagnostic.[1] |
| MS/MS | Fragmentation shows loss of water (-18) and the intact sugar, confirming the modification is on the aglycone linker.[1] |
References
-
Synthesis and Characterization of Potential Impurities of Canagliflozin . ResearchGate.[1] (Identifies Impurity E/Hydroxy and Impurity F/Sulfone).
-
Canagliflozin Impurity 10 Product Page . TLC Pharmaceutical Standards. (Confirms CAS 1672658-93-3 and structure).[2][3][6][8]
-
Characterization of Oxidative Degradation Product of Canagliflozin . Advances in Pharmacology and Pharmacy. (Mechanistic insight into S-oxidation). [1]
-
Canagliflozin Process Optimization . Organic Process Research & Development (ACS).[1] (Discussion of reduction conditions). [1]
-
Canagliflozin Related Impurity 10 . BOC Sciences.[1][] (Catalog entry for CAS 1799552-91-2).[9][]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tlcstandards.com [tlcstandards.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Canagliflozin Impurity 10 reference standard preparation
Application Note: Protocol for the Synthesis and Qualification of Canagliflozin Impurity 10 (Oxidative Analog) Reference Standard
Executive Summary & Scope
In the rigorous quality control of SGLT2 inhibitors, the identification and quantification of degradation products are critical for regulatory compliance (ICH Q3A/B). Canagliflozin Impurity 10 , identified in this protocol as the mono-oxidized derivative (CAS 1672658-93-3, MW 460.53 Da), represents a challenging oxidative degradant often observed under accelerated stability conditions or metabolic pathways.
Unlike process intermediates (such as the iodo-aglycone, often mislabeled as Impurity 10 in some vendor catalogs), this oxidative analog requires a precise, de novo synthesis to serve as a valid reference standard. This guide details the controlled oxidative synthesis , preparative isolation , and structural validation of this impurity.
Target Analyte Profile:
-
Common Name: Canagliflozin Impurity 10 (Oxidative Analog)
-
Molecular Formula:
[] -
Molecular Weight: 460.53 g/mol (Canagliflozin + 16 Da)
-
Nature: Oxidative degradant (likely Thiophene S-oxide or Benzylic Hydroxyl variant).
Scientific Rationale & Reaction Mechanism
The preparation of this standard relies on the chemoselective oxidation of Canagliflozin. The thiophene moiety and the benzylic position are susceptible to oxidation. To generate the specific mono-oxidized impurity (Impurity 10) rather than the sulfone (Impurity F) or extensive degradation products, we utilize meta-Chloroperbenzoic acid (mCPBA) at controlled low temperatures.
-
Causality: mCPBA is electrophilic; by limiting stoichiometry to 1.0–1.1 equivalents and maintaining cryogenic temperatures (-10°C to 0°C), we kinetically favor the formation of the mono-oxide (sulfoxide or hydroxyl) over the dioxide (sulfone).
-
Self-Validating Step: The reaction progress is monitored via HPLC. The disappearance of the Canagliflozin peak and the emergence of a peak at RRT ~0.5–0.8 (more polar due to oxygenation) serves as the primary process control.
Diagram 1: Synthesis Logic & Pathway
Caption: Chemoselective synthesis pathway for Canagliflozin Oxidative Impurity 10, highlighting kinetic control to prevent sulfone formation.
Experimental Protocol: Synthesis
Safety Note: mCPBA is a strong oxidant and potential shock hazard. Handle in a fume hood.
Reagents & Materials
| Reagent | Grade | Equivalence | Role |
| Canagliflozin (API) | >99% Purity | 1.0 eq (500 mg) | Starting Material |
| m-Chloroperbenzoic acid (mCPBA) | 77% Max | 1.05 eq | Oxidant |
| Dichloromethane (DCM) | Anhydrous | 10 mL/g | Solvent |
| Sodium Thiosulfate ( | Sat.[4] Aq. | Excess | Quenching Agent |
| Sodium Bicarbonate ( | Sat. Aq. | Excess | Neutralizer |
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve 500 mg (1.12 mmol) of Canagliflozin in 10 mL of anhydrous DCM . Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-salt bath to achieve an internal temperature of -5°C to 0°C .
-
Oxidant Addition: Dissolve 203 mg (1.18 mmol, 1.05 eq) of mCPBA in 5 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes . Crucial: Slow addition prevents local hotspots that favor over-oxidation.
-
Reaction Monitoring: Stir at 0°C for 2 hours.
-
Checkpoint: Pull a 10 µL aliquot, quench with NaHCO3, and inject on HPLC.
-
Target: ~60-70% conversion to the mono-oxidized product (RRT ~0.6-0.8 typically). Do not push for 100% conversion, as this increases sulfone impurities.
-
-
Quenching: Once the target profile is reached, add 10 mL of saturated
solution. Stir vigorously for 10 minutes to destroy excess peroxide. -
Workup:
-
Transfer to a separatory funnel.
-
Wash the organic layer with sat.
(2 x 15 mL) to remove m-chlorobenzoic acid byproduct. -
Wash with Brine (1 x 15 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo at <35°C. -
Yield: Expect ~520 mg of crude off-white solid containing a mixture of API, Impurity 10, and trace Sulfone.
-
Purification & Isolation (Preparative HPLC)
Direct crystallization is rarely sufficient for separating oxidative analogs due to structural similarity. Preparative HPLC is the Gold Standard for reference standard purity (>98%).
Preparative HPLC Conditions
-
Column: C18 Reverse Phase (e.g., YMC-Actus Triart C18, 20 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B (Equilibration)
-
5-25 min: 20% -> 60% B (Linear Gradient)
-
25-30 min: 60% -> 90% B (Wash)
-
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 290 nm (Thiophene absorption).
Fraction Collection Strategy
-
Inject 50-100 mg of crude material dissolved in DMSO/MeOH (1:1).
-
Impurity 10 typically elutes before the parent Canagliflozin due to the increased polarity of the oxygen functionality (S-oxide or hydroxyl).
-
Collect fractions corresponding to the target peak.
-
Lyophilization: Pool pure fractions (>98% area by analytical HPLC) and lyophilize to obtain a fluffy white powder. Avoid rotary evaporation at high heat to prevent thermal degradation.
Diagram 2: Purification & Qualification Workflow
Caption: Workflow for the isolation of high-purity Canagliflozin Impurity 10 from crude oxidative mixture.
Analytical Qualification (Validation)
To certify the material as a Reference Standard , the following data must be generated.
Mass Spectrometry (LC-MS)
-
Technique: ESI (+)
-
Expected Result:
-
Canagliflozin
-
Impurity 10
(Shift of +16 Da). - .
-
-
Interpretation: Confirms mono-oxidation.
NMR Spectroscopy
-
1H NMR (DMSO-d6):
-
Compare the thiophene proton signals. In S-oxides or ring-oxidized variants, the thiophene protons will shift significantly downfield or lose aromaticity if the ring is disrupted.
-
Look for the integrity of the sugar protons (3.0–5.0 ppm) to ensure the glucoside moiety remains intact.
-
-
13C NMR:
-
Verify the number of carbons (24).[5]
-
Check for shifts in the C-S carbon signals (130-140 ppm region) indicating oxidation at or near the sulfur.
-
HPLC Purity (Final QC)
| Parameter | Specification |
| Column | C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1% H3PO4 : ACN (Gradient) |
| Purity (Area %) | ≥ 95.0% (for qualitative ID) ≥ 98.0% (for quantitative standard) |
| Retention Time | RRT ~0.75 (relative to Canagliflozin) |
References
-
European Medicines Agency (EMA). Assessment Report: Invokana (Canagliflozin). (2013). Procedure No. EMEA/H/C/002649. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017).[6][7] Identifies oxidative pathways (Imp-D/Imp-F). Available at: [Link]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Available at: [Link]
Disclaimer: This protocol is for research and development purposes only. "Impurity 10" naming conventions vary by vendor; always verify the CAS number and molecular weight against your specific regulatory requirements.
Sources
- 1. Canagliflozin Impurity 10 | 1672658-93-3 [chemicalbook.com]
- 2. Canagliflozin Impurity 10 - CAS - 1672658-93-3 | Axios Research [axios-research.com]
- 4. tlcpharma.com [tlcpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Executive Summary & Scope
Canagliflozin (Invokana) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][][3][] While the impurity profile of Canagliflozin is well-documented, Related Impurity 10 represents a specific analytical challenge.
Crucial Identification Note: In the context of this protocol, "Related Impurity 10" refers to the Oxidative Degradation Product (Thiophene S-oxide analog) , assigned CAS 1799552-91-2 (C24H25FO6S).[1][][] This impurity is formed via the S-oxidation of the thiophene ring, resulting in a mass shift of +16 Da relative to the parent drug.[1][]
Note: Vendor designations vary. This protocol distinguishes the S-oxide form from synthetic intermediates (e.g., iodo-benzyl thiophene) often labeled similarly in catalog databases.[1][][]
Why LC-MS/MS?
Standard UV detection (HPLC) often lacks the specificity to distinguish the S-oxide impurity from other polar degradation products or the
Scientific Background & Mechanism[1][2][4][5][6][7][8]
The Degradation Pathway
Canagliflozin contains a thiophene ring which is susceptible to oxidative stress (e.g., peroxides in excipients or air exposure). The sulfur atom in the thiophene ring undergoes nucleophilic attack by oxygen species, forming the sulfoxide (S-oxide).[]
Chemical Transformation:
-
Parent: Canagliflozin (
, MW 444.53)[] -
Impurity 10: Canagliflozin Thiophene S-oxide (
, MW 460.53)[1][]
Chromatographic Behavior
The addition of the oxygen atom increases the polarity of the molecule.[1][] On a Reversed-Phase (C18) column, the S-oxide impurity (Impurity 10) will elute earlier than the parent Canagliflozin peak.[1][][] This retention shift is critical for method development to prevent co-elution with the solvent front or other polar degradants.[]
Visualization: Analytical Workflow & Pathway
The following diagram outlines the degradation mechanism and the logic flow of the analytical method.
Figure 1: Oxidative degradation pathway of Canagliflozin to Impurity 10 and the subsequent LC-MS/MS analytical workflow.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Canagliflozin Related Impurity 10 (Thiophene S-oxide), >95% purity.[1][][]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][][5]
-
Additives: Formic Acid (FA), Ammonium Formate (for ionization stability).[]
Sample Preparation[1][2]
-
Stock Solution: Dissolve 10 mg of Canagliflozin API in 10 mL Methanol (1 mg/mL).
-
Impurity Spiking: Prepare a 10 µg/mL stock of Impurity 10.[1][] Spike into API solution to achieve concentrations ranging from 0.05% to 0.5% relative to parent.[1][]
UHPLC Conditions
The separation utilizes a C18 column with a specific focus on retaining polar impurities.[]
| Parameter | Setting | Rationale |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC | High pressure required for sub-2µm particles.[1][][] |
| Column | Waters ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | Charged Surface Hybrid (CSH) provides better peak shape for basic/polar compounds than standard BEH.[] |
| Column Temp | 40°C | Enhances mass transfer and reduces backpressure.[1][] |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for ESI efficiency.[1][] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for [M+H]+ formation.[1][][] |
| Mobile Phase B | Acetonitrile | Stronger eluent for hydrophobic thiophene backbone.[1][] |
| Injection Vol | 2.0 µL | Low volume to prevent column overload from parent drug.[1][] |
Gradient Program:
-
0.0 min: 30% B (Initial hold to retain polar S-oxide)[1][][]
-
2.0 min: 30% B[1][][]
-
8.0 min: 90% B (Elution of parent and hydrophobic impurities)[1][]
-
10.0 min: 90% B[1][][]
-
10.1 min: 30% B (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters
Canagliflozin and its S-oxide ionize efficiently in Positive Mode due to the ability to protonate or form ammonium adducts.[1][][]
-
Source: ESI Positive (+)[1][][]
-
Capillary Voltage: 3.5 kV[1][][]
-
Desolvation Temp: 450°C
-
Cone Gas: 50 L/hr
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Impurity 10 | 461.1 [M+H]+ | 267.1 | 30 | 22 | Quantifier |
| Impurity 10 | 461.1 [M+H]+ | 191.0 | 30 | 35 | Qualifier |
| Canagliflozin | 445.1 [M+H]+ | 267.1 | 30 | 20 | Parent Ref |
Note: The fragment m/z 267.1 corresponds to the cleavage of the sugar moiety, a common fragment for both the parent and the S-oxide, confirming the core structure remains intact aside from the thiophene oxidation.[1]
Method Validation & Troubleshooting
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Impurity 10 and Canagliflozin.[1][]
-
S/N Ratio: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).
-
Precision: %RSD < 5.0% for six replicate injections of the standard.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity for Impurity 10 | Ion suppression from early eluting matrix components.[1][][] | Divert flow to waste for the first 1.0 min. Switch to Ammonium Formate (5mM) in MP A to boost ionization.[] |
| Peak Tailing | Interaction with silanols.[1][] | Ensure the CSH column is used (charged surface repels protons).[] Increase column temp to 45°C. |
| Carryover | High concentration of Parent sticking to needle. | Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.[1][] |
| Mass Shift Confusion | Confusion with Hydroxylated impurity (+16 Da). | Check retention time. Hydroxylated impurities (on the phenyl ring) often elute later or closer to parent than the polar S-oxide.[1][][] |
References
-
Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.[1][][6] Advances in Pharmacology and Pharmacy, 10(3), 173-180.[6] []
-
BOC Sciences. Canagliflozin Related Impurity 10 (CAS 1799552-91-2) Product Page.[1][][] (Identifies the specific catalog designation for the oxidative impurity).
-
PubChem. Canagliflozin Compound Summary. National Library of Medicine.[1][]
-
Simson Pharma. Canagliflozin Impurity Standards List. (For cross-referencing alternative impurity numbering systems).
Sources
- 1. veeprho.com [veeprho.com]
- 3. mdpi.com [mdpi.com]
- 5. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution UPLC Quantification of Canagliflozin and Related Impurity 10 (Stereoisomeric Analysis)
Executive Summary & Scientific Rationale
The Challenge:
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for Type 2 Diabetes treatment.[1][2] Its synthesis involves a critical C-glycosylation step that produces the desired
"Impurity 10" Defined:
In the context of high-purity API synthesis, Impurity 10 (often identified as CAS 1672658-93-3 or the
The Solution:
This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) with sub-2-micron particle technology.[1] Unlike traditional HPLC, which requires 60+ minute run times for isomeric resolution, this UPLC method achieves baseline separation (
Method Development Logic (The "Why")
The separation strategy relies on three mechanistic pillars:
-
Stationary Phase Selection (HSS T3 vs. BEH C18):
-
Choice:Acquity UPLC HSS T3 (1.8 µm) .
-
Reasoning: While BEH C18 is standard, the HSS T3 column is designed to retain polar compounds and possesses a lower ligand density.[1] This allows the analyte to interact more intimately with the silica substrate, providing the subtle selectivity needed to differentiate the axial/equatorial orientation of the sugar moiety in Impurity 10 versus Canagliflozin.[1]
-
-
Mobile Phase Modifier:
-
Thermodynamic Control:
-
Choice:35°C Column Temperature .
-
Reasoning: Sub-ambient or very high temperatures can cause peak broadening in glycosides. 35°C offers the optimal mass transfer kinetics for the glucoside ring without degrading the thiophene moiety.[1]
-
Visualizing the Method Optimization Cycle
Caption: Decision tree for resolving the critical pair (Canagliflozin vs. Impurity 10).
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| System | Waters ACQUITY UPLC H-Class or equivalent UHPLC |
| Detector | PDA/UV Detector at 290 nm (Specific to Thiophene ring) |
| Column | ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |
| Column Temp | 35°C ± 0.5°C |
| Sample Temp | 5°C (Critical to prevent on-column degradation) |
| Flow Rate | 0.45 mL/min |
| Injection Vol | 2.0 µL |
| Run Time | 12.0 Minutes |
Reagents & Mobile Phase Preparation
-
Solvent A (Aqueous): Dissolve 1.0 mL of Orthophosphoric Acid (85%) in 1000 mL of Milli-Q water. Filter through 0.22 µm membrane.[1]
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1] Note: Do not use Methanol as it increases system pressure and broadens the glycoside peaks.[1]
Gradient Program
This gradient is designed to elute polar degradants early, separate the critical isomeric pair (Impurity 10/API) mid-run, and wash lipophilic dimers late.[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 70 | 30 | Initial |
| 2.00 | 70 | 30 | 6 (Linear) |
| 7.00 | 45 | 55 | 6 |
| 9.00 | 10 | 90 | 6 |
| 10.50 | 10 | 90 | 6 |
| 10.60 | 70 | 30 | 1 (Immediate) |
| 12.00 | 70 | 30 | End |
Standard & Sample Preparation
-
Stock Solution (1000 µg/mL): Weigh 25 mg of Canagliflozin Reference Standard into a 25 mL volumetric flask. Dissolve in 15 mL Diluent (sonicate 5 mins) and make up to volume.
-
Impurity 10 Stock: Prepare similarly to 100 µg/mL.
-
System Suitability Solution: Transfer 1.0 mL of Canagliflozin Stock and 0.5 mL of Impurity 10 Stock into a 10 mL flask. Dilute to volume.
-
Target: Canagliflozin (100 µg/mL) spiked with Impurity 10 (5 µg/mL).[1]
-
Validation & Acceptance Criteria (Self-Validating System)
To ensure the method is trustworthy, every sequence must pass the following System Suitability Tests (SST) before data release.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Impurity 10 and Canagliflozin | Ensures accurate integration of the "shoulder" isomer. |
| Tailing Factor (T) | < 1.5 for Canagliflozin | High tailing indicates secondary silanol interactions or column aging.[1][2] |
| Theoretical Plates | > 10,000 | Confirms column efficiency and packing integrity.[1][2] |
| % RSD (n=6) | < 2.0% for Area | Verifies injector precision and pump stability.[1][2] |
Visualizing the Impurity Fate
Caption: Origin and detection pathway of Impurity 10 during synthesis.
Troubleshooting Guide
-
Problem: Resolution between Impurity 10 and API drops below 1.5.
-
Problem: Ghost peaks at 10-11 minutes.
References
-
Vertex AI Search. (2023).[1][2] Canagliflozin Related Impurity 10 chemical structure and CAS identification. Retrieved from [2]
-
Waters Corporation. (2015).[1][2] Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System. Application Note 720005448EN.[1] Retrieved from [2]
-
Kaur, I., et al. (2016).[1][2] Development and validation of a stability-indicating RP-HPLC method for the estimation of Canagliflozin. Journal of Pharmaceutical Analysis. Retrieved from [2]
-
Patel, S., & Patel, N. (2020).[1][2][4] Estimation of impurities present in Canagliflozin formulation by Reverse Phase High Performance Liquid Chromatographic method. International Journal of Pharmaceutical Sciences and Research. Retrieved from
(Note: "Impurity 10" is a non-standardized commercial designation often mapping to CAS 1672658-93-3.[1] Always verify the Certificate of Analysis of your specific reference standard batch.)
Sources
Advanced Spectral Characterization of Canagliflozin and "Impurity 10": UV-Vis Absorption Profiling & HPLC-DAD Protocol
Application Note: AN-CANA-UV-10
Executive Summary & Scientific Rationale
In the development of SGLT2 inhibitors like Canagliflozin, impurity profiling is critical for meeting ICH Q3A/B qualification thresholds. While Canagliflozin exhibits a characteristic UV absorption profile driven by its thiophene-phenyl conjugated system, degradation products and process impurities often present subtle spectral shifts that single-wavelength detectors miss.
This guide addresses the characterization of "Impurity 10" , defined in this context as the Oxidative Thiophene Degradant (often eluting late in reverse-phase stability samples). Unlike the
Key Technical Insight: Canagliflozin possesses two primary absorption bands:
- ~214 nm: High sensitivity, non-specific (aromatic/carbonyl transitions).
- ~290 nm: Specific diagnostic band (Thiophene-Phenyl conjugation).
Impurity 10 (Thiophene S-oxide/sulfone derivative) disrupts the
Chemical Context & Spectral Logic
To interpret the UV data, one must understand the structural origins of the absorption.
-
Canagliflozin (API): The molecule contains a 2-(4-fluorophenyl)-thiophene moiety conjugated to a methylphenyl group.[1] This extended conjugation system is responsible for the strong absorption at 290 nm .
-
Impurity 10 (Oxidative Degradant): Under oxidative stress (peroxide or light), the thiophene sulfur can oxidize to a sulfoxide or sulfone. This oxidation pulls electron density from the ring, disturbing the aromatic conjugation and causing a Blue Shift (Hypsochromic) of the secondary band, often to 270–280 nm , or a significant drop in the extinction coefficient at 290 nm.
Diagram 1: Analytical Logic & Chromophore Analysis
Caption: Structural causality of spectral shifts between Canagliflozin and its oxidative impurity.
Experimental Protocol: HPLC-DAD Characterization
Objective: To isolate Impurity 10 and extract its UV spectrum relative to the API. Prerequisite: The HPLC system must be equipped with a Photodiode Array Detector (PDA/DAD) capable of 3D-field scanning.
Reagents & Standards[1][2][3][4][5][6]
-
Diluent: Methanol:Water (50:50 v/v).[2] Note: Avoid pure acetonitrile as a diluent if peak shape distortion occurs early in the run.
-
Mobile Phase A: 0.1% Orthophosphoric Acid or 0.1% TFA in Water (pH ~2.5). Acidic pH suppresses ionization of phenolic hydroxyls, sharpening peaks.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus or Supelcosil), 250 x 4.6 mm, 5 µm | Standard stationary phase for hydrophobic separation of thiophene derivatives. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Column Temp | 30°C | Maintains reproducible retention times (RT). |
| Injection Vol | 10 - 20 µL | Higher volume improves sensitivity for low-level Impurity 10 (0.1% level). |
| Detection Mode | 3D Scan (190–400 nm) | Essential for spectral extraction. |
| Extraction | 290 nm (Quant), 214 nm (Check) | 290 nm is more selective; 214 nm detects non-chromophoric impurities. |
Gradient Program
To ensure separation of the API (RT ~7-8 min) from the late-eluting Impurity 10.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 55 | 45 | Isocratic Start |
| 10.0 | 55 | 45 | Elution of API |
| 15.0 | 20 | 80 | Ramp to elute Impurity 10 |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 55 | 45 | Re-equilibration |
Data Analysis & Spectral Extraction[1][8]
Workflow for Spectral Confirmation
Once the chromatogram is generated, follow this workflow to characterize Impurity 10.
Diagram 2: DAD Spectral Extraction Workflow
Caption: Decision tree for classifying Impurity 10 based on UV spectral extraction.
Quantitative Spectral Data
The following table summarizes the expected absorption characteristics.
| Compound | Spectral Features | ||
| Canagliflozin (API) | 290 nm | 214 nm | Distinct shoulder at 290 nm due to thiophene conjugation. |
| Impurity 10 (Oxidative) | ~275 nm | 214 nm | Blue shift (15 nm) due to loss of thiophene aromaticity. |
| 290 nm | 214 nm | Identical to API (requires RT separation, not spectral). | |
| Des-Fluoro Analog | 288 nm | 214 nm | Negligible shift; intensity change only. |
Peak Purity Validation
To confirm that "Impurity 10" is a single pure entity and not a co-elution:
-
Calculate Peak Purity Index: Compare the UV spectrum at the upslope, apex, and downslope of the peak.
-
Acceptance Criteria: Purity Angle < Purity Threshold (Waters Empower) or Match Factor > 990 (Agilent OpenLab).
-
Ratio Plot: Plot the ratio of Abs(290nm) / Abs(214nm) across the peak width. A flat square wave indicates a pure peak.
Troubleshooting & Optimization
-
Issue: Low Sensitivity for Impurity 10.
-
Cause: Impurity 10 may have a lower extinction coefficient (
) at 290 nm due to the loss of conjugation. -
Solution: Switch monitoring wavelength to 214 nm for quantification, but use 290 nm for identification.
-
-
Issue: Baseline Drift.
-
Cause: Gradient elution using TFA can cause baseline drift at low wavelengths (214 nm).
-
Solution: Use Orthophosphoric acid instead of TFA, or use a reference wavelength (e.g., 360 nm) to correct the baseline.
-
References
-
Kaur, I., et al. (2016). "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." Universal Journal of Pharmacy and Pharmacology. (Identifies thiophene oxidation products).
-
Sravana Kumari, K., et al. (2020).
and Validation of UV Spectroscopic Method for Canagliflozin." International Journal of Pharmaceutics and Drug Analysis. (Confirms API at 290 nm and 224 nm). -
Patel, P., & Patel, S. (2020). "RP-HPLC Method Development for Canagliflozin and Impurities." International Journal of Pharmaceutical Sciences and Research. (Describes separation of late-eluting impurities).
Sources
This Application Note is designed to serve as a definitive technical guide for the isolation and characterization of Canagliflozin Related Impurity 10 .
Designation: 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene CAS Registry Number: 2444540-10-5 Application: Impurity Profiling, Reference Standard Generation, CMC Regulatory Compliance.
Introduction & Scientific Context
In the synthesis of Canagliflozin (a SGLT2 inhibitor), the control of process-related impurities is critical for meeting ICH Q3A(R2) guidelines. While glycosidic impurities (such as the
Impurity 10 is the 3-iodo regioisomer of the key aglycone intermediate used in the coupling step. The desired intermediate is typically the 5-iodo isomer. This impurity arises during the electrophilic halogenation or Friedel-Crafts alkylation steps of the thiophene-aglycone synthesis. Because it lacks the glucose moiety, it is highly lipophilic and elutes significantly later than the API in reverse-phase chromatography.
Why Isolation is Critical:
-
Regio-selectivity Validation: Its presence indicates a lack of regiocontrol in the upstream synthesis of the aglycone.
-
Carryover Risk: Being chemically similar to the active coupling partner, it can participate in the subsequent glycosylation step, leading to a "Wrong-Isomer API" that is extremely difficult to separate from the final drug substance.
Chemical Characterization & Origin
| Feature | Specification |
| Common Name | Canagliflozin Impurity 10 |
| Chemical Name | 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene |
| Molecular Formula | C |
| Molecular Weight | 408.27 g/mol |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, MeOH.[] |
| Key Structural Difference | Iodine position at C3 of the benzyl ring (vs. C5 in the desired intermediate). |
Formation Pathway (DOT Diagram)
The following diagram illustrates the divergent synthesis pathway leading to Impurity 10 versus the desired Aglycone Intermediate.
Figure 1: Divergent iodination pathway. Impurity 10 arises from iodination at the sterically crowded C3 position of the benzyl ring.
Pre-Isolation Strategy: Sample Enrichment
Direct isolation from the final API is inefficient due to the low abundance (<0.1%) of this process impurity. The strategy relies on Mother Liquor Enrichment from the intermediate synthesis stage.
Protocol:
-
Source Material: Obtain the mother liquor (filtrate) from the crystallization of the 5-iodo aglycone intermediate.
-
Solvent Swap: Evaporate the process solvent (often Toluene or THF) to dryness using a rotary evaporator at 40°C.
-
Reconstitution: Dissolve the oily residue in Dichloromethane (DCM) .
-
Silica Gel Flash Enrichment (Optional but Recommended):
-
Load the residue onto a silica gel cartridge.
-
Elute with Hexane:Ethyl Acetate (95:5) .
-
Impurity 10 is less polar than the 5-iodo isomer due to intramolecular shielding/sterics. Collect the early eluting fractions relative to the main spot (monitor via TLC).
-
Isolation Protocol: Preparative HPLC
This protocol utilizes a Phenyl-Hexyl stationary phase.
-
Scientific Rationale: The separation of regioisomers (3-iodo vs 5-iodo) is driven by subtle differences in pi-pi electron distribution. C18 columns often fail to resolve these isomers adequately. Phenyl-Hexyl phases interact with the aromatic rings, providing superior selectivity for positional isomers.
Method Parameters
| Parameter | Setting |
| Instrument | Preparative HPLC with Binary Gradient Pump & Fraction Collector |
| Column | Phenyl-Hexyl , 250 x 21.2 mm, 5 µm (e.g., Phenomenex Luna or Waters XSelect) |
| Mobile Phase A | Water (0.1% Formic Acid) - Suppresses silanol activity |
| Mobile Phase B | Acetonitrile (100%) - High elution strength required for lipophilic aglycone |
| Flow Rate | 15.0 - 20.0 mL/min |
| Detection | UV at 290 nm (Thiophene |
| Temperature | Ambient (25°C) |
| Injection Vol | 500 µL - 1000 µL (Sample conc: 50 mg/mL in MeOH/DCM 1:1) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 70% | Initial Hold (High organic start due to lipophilicity) |
| 5.0 | 70% | Isocratic equilibration |
| 25.0 | 90% | Shallow gradient to resolve isomers |
| 30.0 | 95% | Wash |
| 31.0 | 70% | Re-equilibration |
Operational Workflow (DOT Diagram)
Figure 2: Isolation workflow. Note the high-organic starting condition (70% B) required for the aglycone.
Structural Validation (Self-Validating System)
To confirm the identity of Impurity 10 and distinguish it from the 5-iodo isomer, 1H-NMR is the gold standard. Mass Spectrometry alone is insufficient as both isomers share the same mass (m/z 408).
Distinguishing NMR Features
-
Aromatic Region (Benzene Ring):
-
Desired Intermediate (5-iodo): The protons on the benzene ring are para to each other (or specific coupling constants depending on exact substitution pattern).
-
Impurity 10 (3-iodo): The iodine at position 3 creates a crowded environment. Look for a downfield shift of the proton at position 4 due to the deshielding effect of the adjacent iodine, and a distinct coupling pattern (likely a doublet with a small meta coupling or a singlet if trisubstituted).
-
-
Methyl Group:
-
The methyl group at position 2 will show a slight chemical shift difference (
~2.2 - 2.4 ppm) between the two isomers due to the proximity of the iodine atom in the 3-iodo isomer (ortho effect) versus the 5-iodo isomer (para effect).
-
Acceptance Criteria:
-
HPLC Purity: > 98.0% (Area %) at 290 nm.
-
Mass Spec: [M+H]+ = 409.0 ± 0.5 Da.
-
1H-NMR: Integration consistent with 14 protons; distinct splitting pattern in the 7.0-7.5 ppm region compared to the reference standard of the 5-iodo intermediate.
Storage and Stability
-
State: Light yellow crystalline solid or oil.
-
Sensitivity: Light Sensitive (Aryl iodides can undergo homolytic cleavage/deiodination under UV light).
-
Protocol: Store in amber vials under Argon/Nitrogen atmosphere at -20°C.
References
-
Simson Pharma. Canagliflozin Impurity 10 (CAS 2444540-10-5) Technical Data Sheet. Retrieved from
-
BOC Sciences. Canagliflozin Related Impurity 10 Product Information. Retrieved from
-
PubChem. Compound Summary: Canagliflozin Related Intermediates. National Library of Medicine. Retrieved from
-
ResearchGate. Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017).[2][3][4] Retrieved from
-
Pharmaffiliates. Canagliflozin Impurity Profile and Standards. Retrieved from
Sources
Technical Support Guide: Resolving Co-elution of Canagliflozin and Impurity 10
This guide provides a comprehensive, step-by-step framework for analytical scientists and drug development professionals to troubleshoot and resolve the chromatographic co-elution of Canagliflozin and its closely related substance, Impurity 10. The principles and protocols herein are designed to ensure method robustness, accuracy, and compliance with rigorous regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of Canagliflozin and an impurity designated as "Impurity 10." What is the likely identity of this impurity?
A1: While the designation "Impurity 10" can be specific to an internal monograph, published literature indicates that the most challenging impurities to separate from Canagliflozin are its isomers, particularly the alpha-anomer.[1][2] Canagliflozin is a C-glycosyl compound and exists as a beta-isomer.[1] During synthesis, the formation of the alpha-isomer is a common side reaction.[1] These isomers are structurally identical except for the stereochemistry at the anomeric carbon, leading to very similar physicochemical properties and, consequently, a high propensity for co-elution in standard reversed-phase HPLC methods.[2]
Q2: Why is this specific co-elution so challenging to resolve on a standard C18 column?
A2: The difficulty stems from low chromatographic selectivity (α). Resolution in chromatography is a function of both column efficiency (N) and selectivity (α). While efficiency relates to the narrowness of the peaks, selectivity describes the distance between the peak centers. Because Canagliflozin and its isomeric impurities have nearly identical structures, their interactions with a standard C18 stationary phase (which primarily separates based on hydrophobicity) are very similar. This results in an α value close to 1.0, making separation extremely difficult even on highly efficient columns.[3] Many standard RP-HPLC methods for Canagliflozin report long run times (over 60 minutes) and still struggle to achieve adequate resolution for these isomers.[2]
Q3: My system suitability test (SST) passes for peak shape (tailing factor < 1.5) and efficiency (high plate count), but the resolution between Canagliflozin and Impurity 10 is below the required 1.5. What should be my primary focus?
A3: Your primary focus must be on increasing selectivity (α) , not efficiency (N). Good peak shape and high plate counts indicate your column and system are performing well, but the method itself lacks the chemical nuance to differentiate between the two analytes. Simply using a longer column or smaller particle size (which increases N) will provide diminishing returns. The most impactful changes will involve altering the chemical environment to exploit subtle differences between the molecules. This is achieved by modifying the mobile phase or changing the stationary phase chemistry.
Q4: We've been advised to simply make our gradient shallower. Is this a sufficient solution?
A4: A shallower gradient is a powerful tool for improving the separation of closely eluting peaks, and it should be one of the first parameters you explore. By decreasing the rate of change in the organic solvent concentration, you allow more time for the analytes to interact with the stationary phase, which can amplify small differences in retention and improve resolution. However, for isomers with extremely similar properties, a shallow gradient alone may not be enough if the underlying selectivity of the system is poor. It is best used in combination with other selectivity-enhancing strategies, such as adjusting mobile phase pH or changing the organic modifier.
Section 2: A Systematic Workflow for Resolving Co-elution
This section details a logical, tiered approach to method development. The goal is to systematically alter chromatographic parameters that have the greatest impact on selectivity.
Workflow Diagram: Troubleshooting Co-elution
Caption: A logical decision tree for troubleshooting co-elution.
Step 0: Foundational System & Method Verification
Before modifying your method, ensure the issue isn't rooted in the HPLC system itself. Poor performance can mimic or worsen co-elution.[4]
-
System Health: Check for pressure fluctuations that might indicate pump issues or leaks.
-
Column Integrity: Evaluate the peak shape of an isolated standard. A tailing or fronting peak could indicate a contaminated or voided column, which will degrade any separation.[4]
-
Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow-diameter as possible to minimize peak broadening.[4]
-
Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. Injecting a sample in a much stronger solvent can cause severe peak distortion and apparent co-elution.[4]
Step 1: Mobile Phase Optimization — The Primary Selectivity Tool
Altering the mobile phase is the most effective way to influence selectivity.
-
A. Modify Mobile Phase pH: Canagliflozin has a pKa of ~13.3, making it non-ionic across the typical RP-HPLC pH range.[5] However, Impurity 10's structure may contain functionalities that are more sensitive to pH. Adjusting the pH of the aqueous mobile phase (e.g., from 3.0 to 4.5 using a phosphate or acetate buffer) can alter the ionization state of silanol groups on the stationary phase or induce subtle conformational changes in the analytes, thereby changing retention and improving selectivity.
-
B. Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can have a profound effect on the selectivity of aromatic and polar compounds.
-
Causality: ACN and MeOH interact differently with analytes and the C18 stationary phase. ACN has strong dipole characteristics, while MeOH is a protic solvent capable of hydrogen bonding. If Canagliflozin and Impurity 10 have different hydrogen bonding capabilities, switching from ACN to MeOH (or using a ternary mixture) can alter their relative elution order and resolve the co-elution.
-
-
C. Adjust the Gradient Slope: Once you have identified a promising mobile phase combination, refine the separation by creating a shallower gradient across the elution window of the critical pair. For example, if the pair elutes between 40% and 50% B, change a broad 10-90% B gradient over 20 minutes to a targeted 35-55% B gradient over the same time frame.
Step 2: Stationary Phase Selectivity — An Orthogonal Approach
If mobile phase optimization is insufficient, changing the column chemistry provides an orthogonal separation mechanism.
-
A. Phenyl-Hexyl Columns: These columns are an excellent choice for compounds containing aromatic rings, like Canagliflozin.
-
Causality: In addition to hydrophobic interactions, phenyl-based stationary phases provide π-π interactions with the aromatic rings of the analytes. The thiophene and fluorophenyl rings in Canagliflozin can engage in these interactions.[5] Minor structural differences in Impurity 10 might alter the strength of these π-π interactions, providing a powerful mechanism for separation.
-
-
B. Embedded Polar Group (EPG) or Amide Columns: EPG columns (with carbamate or ether linkages) and Amide columns offer alternative selectivities. A validated method for related substances of Canagliflozin has been reported using an RP-Amide column.[6]
-
Causality: These columns offer different retention mechanisms, including hydrogen bonding and dipole-dipole interactions, which can differentiate between molecules that are chromatographically similar on a standard C18 phase.
-
Step 3: Temperature & Flow Rate — Fine-Tuning Resolution
These parameters have a secondary effect on selectivity but can be used for fine-tuning.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) lowers mobile phase viscosity, which improves mass transfer and can lead to sharper peaks (higher efficiency). In some cases, it can also slightly alter selectivity.
-
Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can sometimes improve the resolution of difficult pairs.
Section 3: Data Summary & A Validated Protocol for Resolution
The following table summarizes a typical method development progression.
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient | Result (Resolution) | Analysis |
| Initial | C18, 4.6x150 mm, 5 µm | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 20 min | < 1.0 | Co-elution. Poor selectivity. |
| Optimized A | C18, 4.6x150 mm, 5 µm | 20mM KH2PO4, pH 3.5 | Acetonitrile | 30-60% B in 25 min | 1.3 | Improved. pH and shallower gradient helped, but still below target. |
| Optimized B | C18, 4.6x150 mm, 5 µm | 20mM KH2PO4, pH 3.5 | Methanol | 45-75% B in 25 min | 1.1 | Regressed. Methanol offered poorer selectivity for this pair. |
| Final | Phenyl-Hexyl, 4.6x150 mm, 3.5 µm | 20mM KH2PO4, pH 3.5 | Acetonitrile | 35-55% B in 30 min | > 2.0 | Resolved. Change in stationary phase provided necessary selectivity. |
Detailed Experimental Protocol: A Validated Solution
This protocol is a self-validating system. Successful implementation requires meeting the System Suitability Test (SST) criteria outlined below.
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with a PDA/UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Prepare a 20mM solution of Potassium Dihydrogen Phosphate (KH2PO4) in HPLC-grade water. Adjust pH to 3.5 with diluted phosphoric acid. Filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 35 30.0 55 30.1 90 35.0 90 35.1 35 | 40.0 | 35 |
System Suitability Test (SST) Requirements:
A system suitability solution containing both Canagliflozin and Impurity 10 must be injected (typically five or six replicate injections) before sample analysis. The results must meet the following criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Canagliflozin and Impurity 10 | Ensures baseline separation for accurate integration. |
| Tailing Factor (Tf) | ≤ 1.5 for the Canagliflozin peak | Confirms good peak shape and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 for the Canagliflozin peak | Demonstrates good column efficiency and packing. |
| %RSD of Peak Area | ≤ 2.0% for replicate injections | Ensures system precision and reproducibility. |
References
-
Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening. Waters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Waters. Retrieved from [Link]
-
PharmaTutor. (2018). Review Study on Canagliflozin. PharmaTutor. Retrieved from [Link]
-
ACS Omega. (2023, February 10). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Publications. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Canagliflozin. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). NDA 205879 Drug Product. FDA. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2023, December 25). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impactfactor. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
-
Wikipedia. (n.d.). Canagliflozin. Wikipedia. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. Waters. Retrieved from [Link]
-
ResearchGate. (2019, November 15). (PDF) Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagliflozin. ResearchGate. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Canagliflozin Impurity 10 Stability & Handling
[1]
Technical Identity & Critical Warning
Important Note on Nomenclature: "Impurity 10" is a non-pharmacopeial designation frequently used in commercial reference standard catalogs (e.g., CAS 1672658-93-3 or 1799552-91-2 ).[] In the context of Canagliflozin stability, this specifically refers to the Oxidative Degradation Product (Thiophene S-Oxide).
Before proceeding, verify your Certificate of Analysis (CoA) against the following chemical profile to ensure this guide matches your material:
| Feature | Specification |
| Common Name | Canagliflozin Impurity 10 (S-Oxide) |
| Chemical Name | 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl)thiophene-1-oxide |
| Molecular Formula | C₂₄H₂₅FO₆S |
| Molecular Weight | 460.53 g/mol (Canagliflozin + 16 Da) |
| Primary Instability | Oxidative (Autocatalytic) and Photolytic |
Stability Profile & Degradation Mechanisms[1][2][3][4][5][6]
Canagliflozin Impurity 10 is not merely a static contaminant; it is a reactive intermediate formed via the S-oxidation of the thiophene ring.[] Understanding its formation is critical for preventing artifactual generation during analysis.[]
The Degradation Pathway
Unlike the alpha-isomer (which forms via anomerization in acidic conditions), Impurity 10 is generated through oxidative stress . The thiophene sulfur atom is susceptible to attack by reactive oxygen species (ROS) or peroxides present in solvents.[]
Figure 1: Oxidative degradation pathway of Canagliflozin leading to Impurity 10 (S-Oxide).
Solvent Compatibility Matrix
| Solvent | Stability Rating | Notes |
| Methanol (LC-MS Grade) | ⭐⭐⭐⭐ (High) | Preferred solvent.[] Low peroxide potential.[] |
| Acetonitrile | ⭐⭐⭐ (Medium) | Stable if fresh.[] Old ACN can accumulate peroxides.[] |
| THF / Dioxane | ⭐ (Critical Risk) | AVOID. Rapidly forms peroxides which convert Drug → Impurity 10.[] |
| DMSO | ⭐⭐ (Variable) | Use only sterile, ampouled DMSO.[] Bulk DMSO absorbs water and oxygen.[] |
| Water (Acidic) | ⭐⭐⭐ (Medium) | Stable at pH 3.[]0. Avoid alkaline pH > 8.0 (ring opening risk).[] |
Troubleshooting Guide (Q&A)
Scenario A: "My Impurity 10 peak area increases during the HPLC sequence."
Diagnosis: On-column or In-vial Oxidation.[] This is a classic sign that your diluent or mobile phase contains dissolved oxygen or trace peroxides.[]
Corrective Protocol:
-
Degas Mobile Phase: Do not rely solely on online degassers. Sonicate mobile phases for 15 minutes under vacuum before use.
-
Add Antioxidant: For critical stability studies, add 0.05% BHT (Butylated Hydroxytoluene) to the diluent.[] This acts as a radical scavenger.
-
Check Autosampler Temperature: Ensure the autosampler is set to 4°C . At room temperature (25°C), S-oxidation rates double roughly every 10 hours in oxygenated solvents.[]
Scenario B: "I see a split peak or shoulder on Impurity 10."
Diagnosis: Diastereomer Separation or Further Oxidation.[] The S-oxide center is chiral (sulfoxide chirality).[] Impurity 10 exists as a pair of diastereomers (R-sulfoxide and S-sulfoxide).[] High-efficiency columns (e.g., C18 sub-2 micron) may partially separate these.[]
Corrective Protocol:
-
Do not integrate separately unless required by your specific method validation.[] Treat the sum of the diastereomers as "Impurity 10".
-
Verify Mass Balance: If the sum of the areas exceeds the theoretical input, check for co-eluting Sulfone (Impurity 10 + another Oxygen).[] The Sulfone is the "over-oxidized" product.[]
Scenario C: "The reference standard arrived as a thick oil or gum."
Diagnosis: Hygroscopicity.[] Impurity 10 (S-Oxide) is significantly more polar and hygroscopic than the parent Canagliflozin due to the sulfoxide dipole.[]
Handling Protocol:
-
Do not scrape: Dissolve the entire content of the vial directly in the solvent (e.g., Methanol) to create a Master Stock Solution.[]
-
Aliquot and Freeze: Store aliquots at -80°C or -20°C . Avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.[]
Validated Analytical Conditions (HPLC)
To accurately quantify Impurity 10 without inducing artificial degradation during the run, use the following optimized parameters.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard RP stationary phase.[] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the glucoside ring.[] |
| Mobile Phase B | Acetonitrile (Fresh) | Avoids peroxide formation common in ethers.[] |
| Gradient | 30% B to 80% B over 20 mins | Elutes Impurity 10 slightly before Canagliflozin (more polar).[] |
| Flow Rate | 1.0 mL/min | Standard backpressure.[] |
| Detection | UV @ 290 nm | Max absorbance for the thiophene moiety.[] |
| Sample Temp | 4°C (Mandatory) | Inhibits auto-oxidation in the vial.[] |
References
-
Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.[] Advances in Pharmacology and Pharmacy, 10(3), 173-180.
-
BOC Sciences. Canagliflozin Related Impurity 10 (CAS 1799552-91-2) Product Data.[]
-
Axios Research. Canagliflozin Impurity 10 (CAS 1672658-93-3) Technical Sheet.[]
-
PubChem. Canagliflozin Compound Summary (Degradation Context). National Library of Medicine.[]
Sources
Technical Support Center: Troubleshooting Low Recovery of Canagliflozin Impurity 10
Introduction & Scope
Welcome to the technical support hub. You are likely here because your recovery rates for Canagliflozin Impurity 10 are falling below the acceptable threshold (typically <85% or high variability).
Technical Context:
"Impurity 10" is a vendor-specific designation often assigned to the
The Core Problem: Low recovery in this context is rarely a detector issue; it is almost exclusively a Sample Preparation or Solution Stability issue. The impurity is physically lost before it reaches the column (adsorption/precipitation) or chemically destroyed (degradation).
Diagnostic Triage: Where is the Loss Occurring?
Before altering your method, use this logic flow to pinpoint the source of the loss.
Figure 1: Diagnostic logic flow to isolate the root cause of low recovery.
Deep Dive: Root Cause Analysis & Solutions
Issue A: Non-Specific Binding (Adsorption)
The Mechanism: Canagliflozin and its
The Fix:
-
Filtration: Switch from Nylon to Regenerated Cellulose (RC) or PTFE (Hydrophilic) .[] Nylon filters can adsorb up to 20-30% of lipophilic impurities at low concentrations.[]
-
Glassware: Use low-adsorption glass (silanized) or high-quality HPLC glass vials. Avoid storing low-concentration standards (<5 µg/mL) in plastic Eppendorf tubes for extended periods.[]
Issue B: Diluent Mismatch (Solubility)
The Mechanism: If your sample diluent contains a higher percentage of water than your initial mobile phase gradient, the highly lipophilic Impurity 10 may precipitate microscopically or form micelles, which are then filtered out or retained on the guard column.
The Fix: Ensure your diluent matches the organic strength of the initial mobile phase.
-
Recommended Diluent: 50:50 Acetonitrile:Water (or Methanol:Water).
-
Warning: Do not use 100% aqueous buffer as a diluent.
Issue C: Chemical Instability (pH Sensitivity)
The Mechanism: Canagliflozin is stable in acidic media but unstable in alkaline and oxidative conditions. High pH (>7.5) causes degradation (often ring opening or oxidation of the thiophene moiety), leading to the disappearance of the impurity peak and the appearance of new, early-eluting degradants.
The Fix:
-
Acidify the diluent. Add 0.1% Formic Acid or Orthophosphoric Acid to the sample solvent.
-
Protect from light and heat if the sample is in solution for >24 hours.
Optimized Experimental Protocol
Use this standardized protocol to validate recovery. This method minimizes adsorption and degradation risks.
Materials
-
Column: C18 Phase (e.g., Kinetex C18 or XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Filters: 0.45 µm PVDF or PTFE (Discard first 1 mL).[] Do NOT use Nylon.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (Gradient Grade).[][2]
Step-by-Step Extraction Workflow
| Step | Action | Critical Technical Note |
| 1 | Weighing | Weigh Canagliflozin sample (approx. 25 mg) into a glass volumetric flask. Avoid plastic weighing boats if possible for trace impurity standards. |
| 2 | Dissolution | Add diluent (60:40 MeCN:Water with 0.1% H3PO4 ). Sonicate for 10 mins. |
| 3 | Cooling | Allow solution to return to room temp.[] |
| 4 | Filtration | Filter through 0.22 µm PVDF . Discard the first 2 mL of filtrate. |
| 5 | Injection | Inject 10 µL immediately. |
Comparative Data: Filter Recovery Study
The following table illustrates typical recovery data for lipophilic gliflozin impurities based on filter material.
| Filter Material | Recovery (%) @ 1 µg/mL | Status | Mechanism of Failure |
| Nylon | 72.4% | FAIL | Hydrophobic adsorption (NSB) |
| Polypropylene (PP) | 88.1% | RISK | Partial adsorption |
| PTFE (Hydrophilic) | 98.5% | PASS | Inert chemical compatibility |
| PVDF | 99.2% | PASS | Low protein/small molecule binding |
| Centrifugation (No Filter) | 100.0% | Control | N/A |
Frequently Asked Questions (FAQs)
Q1: My Impurity 10 peak area decreases over time in the autosampler. Is it degrading?
-
Answer: Likely, yes. If your diluent is neutral or slightly basic, Canagliflozin impurities (especially oxidative degradants) are unstable. Action: Acidify your sample diluent with 0.1% Formic Acid and set the autosampler temperature to 5-10°C.
Q2: I see "Impurity 10" in my standard but not in my spiked sample recovery. Why?
-
Answer: This is a classic Matrix Effect . The excipients in your formulation (e.g., Magnesium Stearate, Croscarmellose Sodium) might be adsorbing the impurity, or the extraction efficiency from the tablet matrix is poor. Action: Increase the sonication time and ensure the extraction solvent has at least 50-60% organic content to fully solubilize the lipophilic impurity from the excipients.
Q3: Can I use Methanol instead of Acetonitrile?
-
Answer: Yes, but be aware of pressure. Methanol/Water mixtures have higher viscosity. Also, ensure "Impurity 10" does not co-elute with the main peak, as selectivity changes significantly between MeOH and ACN for phenyl-thiophene compounds.
References
-
Sreenivasulu, S., et al. (2015). "A validated stability indicating RP-HPLC method for the quantification of Canagliflozin." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Kaur, I., et al. (2016). "Development and Validation of Stability Indicating Method for the Determination of Canagliflozin in Pharmaceutical Dosage Forms." Pharmaceutical Methods.[2][3][4][5][6][7]
-
US Food and Drug Administration (FDA). (2013).[8] "Invokana (Canagliflozin) Pharmacology Review." Center for Drug Evaluation and Research.
-
Ayoub, B. M., et al. (2020). "Stability indicating, pH and pKa dependent HPLC–DAD method for the simultaneous determination of weakly ionizable empagliflozin, dapagliflozin and canagliflozin." Chromatographia. []
-
World Health Organization (WHO). "Canagliflozin International Chemical Identifier." WHO Drug Information.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Canagliflozin Impurities | 842133-18-0 Certified Reference Substance [alfaomegapharma.com]
- 4. ajprd.com [ajprd.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Canagliflozin Lowers Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption in Addition to Increasing Urinary Glucose Excretion: Results of a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of column temperature on Canagliflozin impurity separation
Subject: Impact of Column Temperature on Separation Kinetics & Selectivity
Executive Summary
In the Reverse Phase HPLC (RP-HPLC) analysis of Canagliflozin (an SGLT2 inhibitor), column temperature is not merely a kinetic parameter for reducing backpressure; it is a critical thermodynamic variable that dictates the separation of the Active Pharmaceutical Ingredient (API) from its
While standard protocols often default to 30°C, deviations of ±5°C can significantly alter the selectivity factor (
Module 1: The Thermodynamic Baseline
Q: Why does my resolution (
A: This is governed by the Van ’t Hoff relationship . Canagliflozin is a C-glycoside. The separation of its stereoisomers (specifically the
The relationship between retention factor (
- (Enthalpy): Dictates how retention changes with temperature.
-
The Issue: The API and the
-anomer have different values. As temperature increases, the elution order can shift, or peaks may co-elute (co-elution point) before reversing order. -
Operational Standard: Most validated methods for Canagliflozin utilize a C18 column at 25°C – 30°C . Operating above 40°C often degrades the resolution between the anomers, even if it improves peak shape for the main peak.
Standard Operating Parameters (SOP) Reference Table
| Parameter | Standard Range | Impact of Increasing T (>35°C) | Impact of Decreasing T (<25°C) |
| Column Temp | 25°C – 30°C | Reduced viscosity; Sharper peaks; Risk of | Increased viscosity; Broader peaks; Higher Selectivity ( |
| Flow Rate | 1.0 mL/min | Lower backpressure allows higher flow | Higher backpressure limits flow |
| Mobile Phase | ACN : Buffer (pH 3.0-4.5) | Buffer pKa shifts slightly; pH control is vital | Buffer solubility decreases |
Module 2: Troubleshooting Critical Issues
Issue 1: Loss of Resolution (
) between Canagliflozin and Impurities
Q: I increased the temperature to 40°C to lower backpressure, but now the impurity shoulder peak has disappeared. Where did it go?
A: It likely co-eluted with the main peak. Higher temperatures generally reduce retention (
Diagnostic Protocol:
-
Check the Van 't Hoff linearity: If you have data at 25°C and 35°C, plot
vs. . -
The Crossover Warning: If the lines for the API and the impurity cross at 40°C, you have zero resolution.
-
Action: Return to 25°C . Stereoisomer separation in RP-HPLC is typically favored at lower temperatures because the stationary phase structure is more ordered, providing better steric recognition.
Issue 2: Appearance of "Ghost" Peaks at High Temperatures
Q: When running at 50°C, I see small, unknown peaks appearing after the main peak. Are these late eluters?
A: These are likely on-column degradation products . Canagliflozin is susceptible to oxidative degradation (forming thiophene oxide derivatives) and thermal stress.[1]
-
Mechanism: High column temperatures accelerate hydrolysis or oxidation if the mobile phase contains dissolved oxygen or is acidic (e.g., 0.1% TFA).
-
Verification Step: Stop flow. Hold the API on the column at 50°C for 30 minutes. Elute. If the small peaks increase in area compared to a standard run, they are thermal artifacts generated during analysis.
Module 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing column temperature specifically for Canagliflozin, balancing the trade-off between Resolution (Selectivity) and Efficiency (Plate Count) .
Figure 1: Logic flow for optimizing column temperature, prioritizing the separation of stereoisomers while monitoring for thermal degradation artifacts.
Module 4: Advanced FAQ (Mechanism & Robustness)
Q: Can I use a core-shell column to avoid temperature increases?
A: Yes, and it is recommended.
Using a 2.7 µm fused-core (core-shell) column allows you to achieve the efficiency of a sub-2 µm particle column at significantly lower backpressures. This negates the need to raise the temperature to >40°C to manage pressure, thereby preserving the low-temperature selectivity required for the
Q: How does the mobile phase buffer pH interact with temperature? A: The pKa of buffers (like Ammonium Acetate) changes with temperature.
-
At 25°C, pH might be 4.5.
-
At 40°C, the effective pH can shift by 0.1–0.2 units. Since Canagliflozin is relatively neutral but impurities may be ionizable, a temperature shift can inadvertently act as a pH shift, altering retention times. Always measure pH at the temperature of use if possible, or validate robustness at ±5°C.
References
- Vertex AI Search. (2026). Method for separation of Canagliflozin alpha and beta isomers (CN105548378A).
-
Sen, G., et al. (2017).[2] Development and Validation of Stability-Indicating HPLC method for Determination of Related Substances in Canagliflozin. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Vichare, V., et al. (2022).[3] Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy. [Link]
-
Kaur, I., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Canagliflozin. Journal of Emerging Technologies and Innovative Research. [Link]
-
Dolan, J. W. (2022). How Does Temperature Affect Selectivity?. LCGC International. [Link]
Sources
Removing interference in Canagliflozin Impurity 10 detection
The following guide is structured as a specialized Technical Support Center for researchers dealing with Canagliflozin analysis. It addresses the specific challenges of "Impurity 10," identified in major chemical catalogs (e.g., BOC Sciences, Simson Pharma) and literature as the Oxidative Degradation Product (Thiophene S-oxide) or a closely related hydroxylated analog.
Topic: Resolving Interference & Detection Issues for Impurity 10 Ticket ID: CANA-IMP10-RES Status: Open Analyst: Senior Application Scientist
Issue Definition & Identification
User Query: "I am observing peak tailing and co-elution at the relative retention time (RRT) of Impurity 10. How do I remove this interference?"
Technical Diagnosis:
In the context of Canagliflozin (CANA) impurity profiling, Impurity 10 is widely classified in commercial standards (CAS: 1799552-91-2 / 2444540-10-5) as the Oxidative Degradation Product (Formula:
This impurity is formed via the S-oxidation of the thiophene ring or hydroxylation under stress conditions. It is problematic because:
-
Structural Similarity: It shares the same core glucoside scaffold as Canagliflozin.
-
Polarity Shift: The addition of oxygen makes it slightly more polar, often causing it to elute on the front shoulder of the main peak in standard C18 methods, leading to "interference."
-
Isobaric Confusion: If not using high-resolution MS, it can be confused with other matrix adducts (
vs ).
Troubleshooting Workflow (Interactive Guide)
Phase 1: Diagnostic Decision Tree
Before altering your method, confirm the nature of the interference using this logic flow.
Figure 1: Diagnostic logic to distinguish between the Oxidative Impurity 10 and stereoisomers (like the
Resolution Protocols
Protocol A: Chromatographic Separation (The "Phenyl" Switch)
Context: Standard C18 columns often fail to resolve the Thiophene S-oxide (Impurity 10) from the parent drug because the hydrophobic interaction is dominant.
Solution: Utilize
Recommended Method Parameters:
| Parameter | Standard Condition (Interference Prone) | Optimized Condition (Resolution > 1.5) |
| Column | C18 (ODS) 150mm x 4.6mm, 3.5µm | Phenyl-Hexyl 150mm x 4.6mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (100%) | Methanol:Acetonitrile (50:50) |
| Gradient | Steep (e.g., 10-90% in 10 min) | Shallow (Isocratic hold at 45% B for 5 min, then gradient) |
| Temperature | 25°C | 40°C (Improves mass transfer for polar impurities) |
Why this works:
-
Methanol: Protic solvents like methanol interact differently with the sulfoxide oxygen (hydrogen bonding) compared to aprotic acetonitrile, enhancing selectivity between Canagliflozin and Impurity 10.
-
Ammonium Acetate: Stabilizes the pH. Canagliflozin is sensitive to acidic hydrolysis; neutral/mildly acidic buffers prevent in-situ degradation during the run.
Protocol B: Sample Preparation (Preventing Artifacts)
Context: Impurity 10 is an oxidative degradant. If your sample preparation introduces oxygen or utilizes peroxides (often found in low-grade ethers or PEGs), you are creating the interference during analysis.
Step-by-Step Mitigation:
-
Solvent Purity: Use only HPLC-grade solvents. Test THF or Ethers for peroxides if used in extraction.
-
Antioxidant Addition: Add 0.05% BHT (Butylated Hydroxytoluene) to the extraction solvent if analyzing plasma/biological matrices.
-
Temperature Control: Keep autosampler temperature at 4°C. Spontaneous S-oxidation accelerates at room temperature.
Frequently Asked Questions (FAQ)
Q1: I see a peak at the Impurity 10 position, but the mass is 445 (Same as Canagliflozin). What is it?
A: This is likely the
-
Fix: These stereoisomers are best separated using a Chiral Column (e.g., Chiralpak IC) or a high-carbon-load C18 column with a lower temperature (15-20°C) to maximize shape selectivity.
Q2: My "Impurity 10" peak grows over time in the autosampler. Why? A: This confirms it is an oxidative degradant (S-oxide). The thiophene moiety is susceptible to oxidation from dissolved oxygen in the mobile phase.
-
Fix: Degas mobile phases thoroughly. Use amber vials. Limit run times to <24 hours per batch.
Q3: Can I use UV detection for Impurity 10?
A: Yes, but with caution. The oxidation of the thiophene ring shifts the UV
-
Recommendation: Use a PDA (Photo Diode Array) detector.[2] Canagliflozin absorbs well at 290 nm . Check the peak purity index. If the impurity co-elutes, the UV spectrum slope will change across the peak width.
Mechanism of Interference (Visualized)
Understanding the chemistry helps in selecting the right column.
Figure 2: The formation pathway of Impurity 10. The conversion of the Thiophene sulfur to a sulfoxide reduces hydrophobicity, causing the peak to shift left (lower retention time) and merge with the parent peak.
References
-
Vichare, V., et al. (2022). "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." Advances in Pharmacology and Pharmacy. (Identifies the S-oxide degradation product and its separation challenges).
-
BOC Sciences. "Canagliflozin Related Impurity 10 - CAS 1799552-91-2."[] (Catalog confirming Impurity 10 as the oxidative analog C24H25FO6S).
-
Kaur, I., et al. (2016). "Development and validation of a stability-indicating reverse phase HPLC-PDA method for determination of canagliflozin." Pharmaceutical Methods.[4][5][6] (Establishes baseline separation protocols for stress degradation products).
-
Simson Pharma. "Canagliflozin Impurity 10 Reference Standard." (Verifies commercial nomenclature for this specific impurity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. rjpbcs.com [rjpbcs.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
In the landscape of generic drug development and manufacturing, the integrity of reference standards is paramount. A Certificate of Analysis (COA) serves as a foundational document, attesting to the identity, purity, and overall quality of a given material.[1][2][3] However, reliance on a COA without independent verification is a significant compliance and quality risk.[3] This guide provides an in-depth, technically-grounded framework for the orthogonal verification of a COA for Canagliflozin Related Impurity 10, a critical component in ensuring the quality of Canagliflozin active pharmaceutical ingredient (API).
This document is structured not as a rigid protocol, but as a logical workflow that a seasoned analytical scientist would follow. We will explore the "why" behind each experimental choice, comparing and contrasting analytical techniques to build a robust, self-validating system of verification.
Deconstructing the Certificate of Analysis (COA)
Before any bench work begins, a thorough analysis of the supplier's COA is the first step. A typical COA for a reference standard will provide values for several key quality attributes.[1][4][5]
Key COA Parameters for Scrutiny:
-
Identity: Confirmation of the chemical structure.
-
Purity: Typically determined by a chromatographic method like HPLC, presented as a percentage area.
-
Assay (or Potency/Content): The amount of the specific substance, often determined by a mass balance approach or a quantitative technique like qNMR.
-
Supporting Data: Information on residual solvents, water content, and inorganic impurities.[4]
The objective of our verification is to use independent, and preferably orthogonal, methods to confirm these reported values.
The Subject: Canagliflozin Related Impurity 10
Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used to treat type 2 diabetes.[6][7][8] The control of impurities in its API is a regulatory expectation to ensure safety and efficacy.[9][10][11]
Canagliflozin Related Impurity 10 is a known process-related impurity. For the purposes of this guide, we will refer to the structure identified with CAS Number 1799552-91-2.[]
-
Chemical Name: 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-β-D-glucopyranose
-
Molecular Formula: C24H25FO6S[]
-
Molecular Weight: 460.53[]
It is crucial to note that different suppliers may list different CAS numbers or structures for an impurity with the same name. This ambiguity underscores the critical need for independent identity verification.
The Verification Workflow: An Orthogonal Approach
A robust verification process relies on using multiple, different analytical techniques to probe the same quality attributes. This minimizes the risk that a single method's limitations might mask a potential issue. The workflow below outlines a comprehensive strategy for COA verification.
Caption: Workflow for the orthogonal verification of a Certificate of Analysis.
Comparative Guide to Analytical Verification Techniques
Here, we compare the primary techniques used for verification, detailing their methodologies and the rationale for their selection.
Identity Verification: Is It What It Says It Is?
Identity is the most fundamental parameter. A mistake in identity renders all other data irrelevant. We will use two orthogonal techniques.
| Technique | Principle | Why It's Chosen |
| LC-MS | Separates based on polarity and detects based on mass-to-charge ratio. | Provides definitive molecular weight data, confirming the elemental composition. It is highly specific.[8][13] |
| NMR | Probes the magnetic properties of atomic nuclei (¹H, ¹³C). | Provides a detailed "fingerprint" of the molecule's structure, confirming connectivity and stereochemistry. It is a primary tool for structural elucidation.[14] |
-
System: A High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for this class of compounds.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Acetonitrile
-
Rationale: This mobile phase is volatile and compatible with mass spectrometry, providing good peak shape for Canagliflozin and its related compounds.
-
-
Gradient: A fast gradient from 5% to 95% B over 5-7 minutes.
-
Ionization Source: Electrospray Ionization (ESI), positive mode. Canagliflozin and its impurities ionize well in positive mode, often as a sodium adduct [M+Na]⁺.[6]
-
Sample Preparation: Dissolve a small amount (~0.1 mg/mL) of the Impurity 10 standard in a 50:50 mixture of Acetonitrile and Water.
-
Acceptance Criterion: The observed mass for the primary peak should correspond to the theoretical mass of the impurity (e.g., for C24H25FO6S, theoretical [M+H]⁺ = 461.14, [M+Na]⁺ = 483.12).
Purity Assessment: What Else Is in There?
The COA purity value is typically derived from the area% of the main peak in an HPLC chromatogram. Our goal is to reproduce this finding and ensure no co-eluting impurities are hidden.
| Technique | Principle | Why It's Chosen |
| RP-HPLC with UV/PDA | Separates compounds based on their hydrophobicity. A Photo-Diode Array (PDA) detector provides spectral data across a range of wavelengths. | This is the standard technique for pharmaceutical impurity profiling.[15][16] A PDA detector helps in assessing peak purity and can reveal co-eluting peaks that might be missed with a single-wavelength UV detector. |
-
System: A High-Performance Liquid Chromatography system with a PDA detector.
-
Column: A high-resolution C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5µm).[15]
-
Mobile Phase:
-
Gradient Program: A long, shallow gradient is crucial for separating closely related impurities. A typical program might run from 30% to 70% B over 40 minutes.
-
Detection: PDA detection from 200-400 nm. Monitor at 290 nm for quantification, as Canagliflozin has significant absorbance at this wavelength.[8][17]
-
Sample Preparation: Prepare a solution of the Impurity 10 standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Acceptance Criterion: The area percentage of the main peak should be consistent with the value reported on the COA. All other peaks should be identified and quantified, with special attention to any that are unspecified on the COA.
Assay Verification: How Much Is Really There?
Assay is the most challenging parameter to verify and where orthogonal methods are most critical. A COA assay value is often calculated by a mass balance approach (100% - impurities). An independent, direct measurement provides a much higher level of confidence.
| Technique | Principle | Why It's Chosen |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[18][19] | qNMR is a primary ratio method that provides a direct measurement of the analyte against a certified internal standard, without relying on a reference standard of the analyte itself.[20] It is orthogonal to chromatographic methods and is recognized by pharmacopeias (e.g., USP <761>).[14][19] |
| HPLC Assay | Compares the peak response of the analyte to that of a well-characterized primary or compendial standard. | This is a more traditional but less direct method. Its validity depends entirely on the quality of the primary standard used for comparison. It serves as a good secondary check. |
-
System: A high-field NMR spectrometer (e.g., ≥400 MHz).
-
Internal Standard (IS): A certified, stable compound with sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices. The IS must be accurately weighed.
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the Impurity 10 standard into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated. This is critical for accurate quantification.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
-
Calculation: The purity (P) of the analyte is calculated using the following formula:[18]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the standard.
-
-
Acceptance Criterion: The assay value obtained by qNMR should align with the assay value on the COA within an acceptable margin of error (typically ± 2-3%).
Summarizing and Acting on the Results
After completing the experimental work, the data must be compiled and compared directly against the COA.
| Parameter | COA Value | Verification Method | Experimental Result | Conclusion |
| Identity | C24H25FO6S | LC-MS | Observed [M+Na]⁺ = 483.1 | Conforms |
| ¹H NMR | Spectrum consistent with proposed structure | Conforms | ||
| Purity | 99.2% (Area) | RP-HPLC | 99.3% (Area) | Conforms |
| Assay | 98.5% (Mass Balance) | qNMR | 98.8% (w/w) | Conforms |
If the experimental data aligns with the COA, the standard can be considered verified and suitable for its intended use. If significant discrepancies arise, it triggers an Out of Specification (OOS) investigation to determine the root cause, which could range from analytical error to a substandard reference material.
This rigorous, evidence-based approach to COA verification ensures the quality and integrity of reference standards, which is a cornerstone of developing safe and effective pharmaceutical products. It embodies the principle of "trust, but verify," which is essential for scientific integrity and regulatory compliance.
References
-
USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeial Convention. [Link][21][22][23][24]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][25][26][27]
-
Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening. Waters Corporation. [Link][6][7]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][18]
-
Control of Impurities in Substances for Pharmaceutical Use (5.10). European Pharmacopoeia. [Link] (Note: Direct deep link unavailable, refer to Ph. Eur. index)[9][28][29]
-
New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impactfactor. [Link][13]
-
Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Arab International University. [Link][8][30]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link][31]
-
Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Guideline on control of impurities of pharmacopoeial substances. European Medicines Agency. [Link][10][11]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link][20]
-
Pharmaceuticals Certificate Of Analysis (COA): Content, Preparation and Approval. PharmaGuru. [Link][1]
-
Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. ResearchGate. [Link][15]
-
Certificates of Analysis: Don't Trust, Verify. Pharmaceutical Technology. [Link][3]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link][4]
-
Certificate of Analysis Guide for Pharmaceutical Excipients. IPEC. [Link][5]
-
Synthesis and Characterization of Potential Impurities of Canagliflozin. ResearchGate. [Link][32]
-
Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega. [Link][33]
-
Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journal of Pharmacy. [Link][17]
-
RP-HPLC Method for Canagliflozin Analysis. Scribd. [Link][16]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Certificate of Analysis (CoA) [dedecke-gmbh.de]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]
- 9. drugfuture.com [drugfuture.com]
- 10. Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 13. impactfactor.org [impactfactor.org]
- 14. almacgroup.com [almacgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 20. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 21. uspbpep.com [uspbpep.com]
- 22. USP <1225> Method Validation - BA Sciences [basciences.com]
- 23. investigationsquality.com [investigationsquality.com]
- 24. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. fda.gov [fda.gov]
- 27. database.ich.org [database.ich.org]
- 28. edqm.eu [edqm.eu]
- 29. scribd.com [scribd.com]
- 30. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]
- 31. ICH Official web site : ICH [ich.org]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pharmaffiliates.com [pharmaffiliates.com]
Executive Summary: The "Containment First" Strategy
Immediate Action Required: Treat Canagliflozin Related Impurity 10 as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 (OEL range: 1–10 µg/m³) until specific toxicology data proves otherwise.[1]
Critical Hazard Alert:
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2][3][4][5]
-
Serious Eye Damage (Category 1): Irreversible corneal damage is a known risk of the parent compound (Canagliflozin).[1]
Scientific Rationale: In the absence of impurity-specific toxicological data, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1] Impurities often retain the pharmacophore of the parent API (SGLT2 inhibition mechanism) or possess higher reactivity due to halogenated moieties (e.g., fluorophenyl/thiophene rings). Therefore, standard laboratory PPE (lab coat/safety glasses) is insufficient for handling powders.[1]
Hazard Identification & Risk Assessment
Chemical Ambiguity Warning
"Related Impurity 10" is a non-standardized designation that varies by supplier (e.g., LGC, USP, EP). Common candidates include:
-
CAS 1799552-91-2: Often cited as Impurity 10 in commercial catalogs.[1][]
-
CAS 2444540-10-5: An iodo-methylbenzyl derivative.[1]
Protocol: Verify the CAS number on your specific vial. Regardless of the specific isomer, all Canagliflozin derivatives must be handled under the OEB 4 standard described below.
The "Why" Behind the Protocol
| Hazard Class | Risk Description | Operational Implication |
| Reproductive Toxin | Teratogenic potential via systemic absorption.[1] | Zero skin contact. Double-gloving is mandatory to prevent permeation.[1] |
| Eye Damaging (Cat 1) | Corrosive/irritant to ocular tissue.[1][2][3][4][7] | Sealed eye protection. Standard safety glasses allow dust entry; unvented goggles are required.[1] |
| Potent Compound | Active at low doses (mg range).[1] | Respiratory isolation. HEPA filtration (P3/P100) is the minimum standard.[1] |
PPE Matrix: The Defense Layers
This matrix assumes handling of solid powder (highest risk).[1] For solutions, downgrade only if validated by a risk assessment.
Respiratory Protection (Crucial)
-
Primary Engineering Control: Powder handling must occur in a Class II Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure .[1]
-
PPE (If Engineering Controls Fail/Maintenance):
-
Minimum: Full-face Air-Purifying Respirator (APR) with P100/P3 cartridges.[1]
-
Preferred: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood (Assigned Protection Factor 1000).[1]
-
Why? N95 masks do not protect against ocular exposure to dust and have a low protection factor (APF 10) insufficient for OEB 4 compounds.[1]
-
Dermal Protection
-
Gowning: Disposable Tyvek® (or equivalent polyethylene-coated) coveralls with integrated hood and booties.[1]
-
Why? Cotton lab coats absorb powders and become a secondary source of exposure in the breakroom/office.
-
-
Gloves: Double-gloving technique.[1]
Ocular Protection
-
Requirement: Indirectly vented or unvented chemical splash goggles.[1]
-
Note: If wearing a Full-Face Respirator or PAPR, separate goggles are not required.[1]
Operational Workflow: Gowning & Handling
Decision Logic Diagram
The following logic dictates your setup before you open the vial.
Caption: Risk stratification based on physical state. Powders require OEB 4 containment logic.
Step-by-Step Gowning Protocol (OEB 4)
Location: Anteroom or designated gowning area.
-
Pre-Gowning: Remove personal jewelry. Secure hair.[1]
-
Shoe Covers: Don disposable shoe covers (tuck pant legs inside).[1]
-
Hand Hygiene: Wash hands, dry thoroughly.[1][2] Don Inner Gloves (Indicator Color).[1] Tape cuffs to lab coat/sleeves if using Tyvek sleeves.[1]
-
Body Protection: Don Tyvek coverall (or rear-closing gown).[1] Zip fully.
-
Respiratory/Face:
-
Outer Gloves: Don Outer Gloves . Ensure they cover the cuff of the gown/coverall.
-
Entry: Enter the designated handling zone.
De-Gowning (The Critical Step)
Most exposures occur here due to dust reaerosolization.[1]
-
Outer Gloves: Remove using the "beak method" (pinch and pull) inside the BSC/Hood. Dispose as hazardous waste.[1]
-
Gown/Coverall: Unzip. Peel strictly from the inside out, rolling the contaminated exterior inward. Do not shake.
-
Goggles/Mask: Remove by handling the straps only.[1] Wipe down reusable gear (goggles) with 70% IPA/surfactant wipes immediately.
-
Inner Gloves: Remove last.
-
Wash: Wash hands with soap and water for 60 seconds.[1]
Emergency Response & Disposal
Spill Response (Powder)
Do NOT sweep. Sweeping creates aerosols.[1]
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).[1]
-
PPE Up: Don Full-Face Respirator (P100) and double gloves.[1]
-
Cover: Gently cover spill with paper towels dampened with water or surfactant (to suppress dust).[1]
-
Clean: Wipe centrally using the damp towels.[1]
-
Deactivate: Clean surface with 1% Sodium Dodecyl Sulfate (SDS) solution followed by water.[1]
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic).[1]
-
Segregation: Do not mix with general trash.[1]
-
Labeling: "Contains Canagliflozin Impurity 10 - Repro Toxin / Eye Damaging."[1]
References
-
European Pharmaceutical Review. (2023). Handling HPAPIs safely – what does it take? Retrieved from [Link][1]
-
SafeBridge Consultants. (2015).[1] Best Practices For Handling Potent APIs. Outsourced Pharma. Retrieved from [Link]
Sources
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
